Holotoxin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of holotoxin A involves the extraction from sea cucumbers, followed by purification processes. The extraction typically employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography, to isolate this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from sea cucumbers, which are harvested from their natural habitats. Advances in aquaculture and sustainable harvesting practices are essential for the scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions: Holotoxin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Substitution: Substitution reactions involving the glycosidic moiety can lead to the formation of new compounds with unique activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Holotoxin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpene glycosides.
Biology: Investigated for its role in marine biology and the ecological interactions of sea cucumbers.
Medicine: Explored for its anticancer and antifungal properties. .
Mechanism of Action
Holotoxin A is compared with other triterpene glycosides such as cladoloside C2 and echinoside A . While all these compounds share a similar triterpene backbone, this compound is unique in its potent apoptotic and antifungal activities . The differences in their glycosidic moieties and aglycone structures contribute to their distinct biological activities .
Comparison with Similar Compounds
- Cladoloside C2
- Echinoside A
- Holothurinoside E
Holotoxin A stands out due to its potent biological activities and potential applications in medicine and industry. Further research and development are essential to fully harness its potential.
Properties
CAS No. |
55762-47-5 |
---|---|
Molecular Formula |
C67H106O32 |
Molecular Weight |
1423.5 g/mol |
IUPAC Name |
(2S,5S,6S,13S)-16-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |
InChI |
InChI=1S/C67H106O32/c1-26(2)12-11-17-66(8)55-30(72)20-65(7)29-13-14-36-63(4,5)37(16-18-64(36,6)28(29)15-19-67(55,65)62(84)99-66)94-61-54(42(77)35(25-87-61)93-57-47(82)52(40(75)33(23-70)89-57)96-58-45(80)50(85-9)38(73)31(21-68)90-58)98-56-44(79)43(78)49(27(3)88-56)95-60-48(83)53(41(76)34(24-71)92-60)97-59-46(81)51(86-10)39(74)32(22-69)91-59/h15,27,29,31-61,68-71,73-83H,1,11-14,16-25H2,2-10H3/t27-,29?,31-,32-,33-,34-,35-,36?,37?,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61+,64-,65+,66+,67?/m1/s1 |
InChI Key |
BIHNZKYXOTXXSP-GCBHNEMQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]4(C(C3(C)C)CCC5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(=C)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)OC)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(=C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Origin of Product |
United States |
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